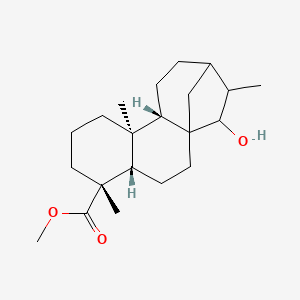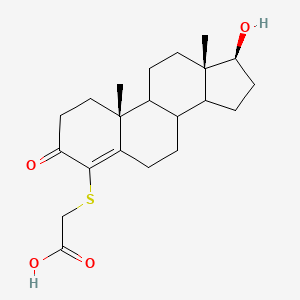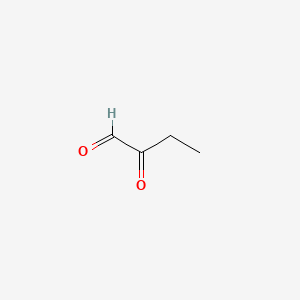
2-Oxobutanal
Übersicht
Beschreibung
Butanal, 2-oxo-, also known as Butanal, 2-oxo-, is a useful research compound. Its molecular formula is C4H6O2 and its molecular weight is 86.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanal, 2-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanal, 2-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymerchemie
In der Polymerchemie kann 2-Oxobutanal an der Synthese von Polymeren beteiligt sein, indem es in Monomere eingebaut oder als Vernetzungsmittel verwendet wird. Seine Reaktivität ermöglicht die Herstellung neuartiger Polymerstrukturen, die Anwendungen von biologisch abbaubaren Kunststoffen bis hin zu Hochleistungsmaterialien umfassen können {svg_1} {svg_2} {svg_3}.
Organische Synthese
This compound ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es kann zur Synthese verschiedener organischer Verbindungen verwendet werden, darunter Pharmazeutika und Agrochemikalien. Seine Ketonfunktionalität ermöglicht Reaktionen wie Aldol-Kondensationen, die für den Aufbau komplexer organischer Moleküle von entscheidender Bedeutung sind {svg_4} {svg_5} {svg_6} {svg_7}.
Medizinische Chemie
In der medizinischen Chemie können this compound-Derivate auf ihre potenziellen biologischen Aktivitäten untersucht werden. Obwohl direkte Anwendungen von this compound in der medizinischen Chemie nicht gut dokumentiert sind, ist das darin enthaltene Strukturmotiv für die Synthese verschiedener Medikamente und bioaktiver Moleküle relevant {svg_8} {svg_9} {svg_10}.
Umweltchemie
Die Anwendungen von this compound in der Umweltchemie könnten seine Rolle in der Atmosphärenchemie und sein Potenzial als Biomarker für die Umweltüberwachung umfassen. Das Verständnis seines Verhaltens und seiner Reaktivität kann zu Studien über Luftqualität und Umweltverschmutzung beitragen {svg_11} {svg_12}.
Analytische Chemie
In der analytischen Chemie kann this compound als Standard oder Reagenz in verschiedenen analytischen Techniken verwendet werden. Seine wohldefinierten Eigenschaften machen es für Kalibrierungszwecke und als Bestandteil chemischer Assays zur Bestimmung des Vorhandenseins anderer Substanzen geeignet {svg_13} {svg_14}.
Safety and Hazards
2-Oxobutanal is a highly flammable liquid and vapor. It causes serious eye irritation. In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish . Vapors are heavier than air and may spread along floors. Risk of dust explosion. Forms explosive mixtures with air at elevated temperatures .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that 2-oxobutanal interacts with various enzymes and proteins in the body, playing a role in different biochemical reactions .
Mode of Action
As an organic compound, it likely interacts with its targets through chemical reactions, leading to changes in the structure or function of the target molecules .
Biochemical Pathways
This compound is involved in several biochemical pathways. It’s known to play a role in the metabolism of glycine and serine, propanoate metabolism, selenoamino acid metabolism, and methionine metabolism . These pathways are crucial for various biological processes, including amino acid synthesis and energy production .
Pharmacokinetics
Like other small organic molecules, it’s likely that this compound is absorbed and distributed throughout the body, metabolized by enzymes, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interactions with its targets and its role in biochemical pathways . Given its involvement in various metabolic pathways, it’s likely that this compound influences energy production, amino acid synthesis, and other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its chemical stability and its interactions with targets .
Biochemische Analyse
Biochemical Properties
Butanal, 2-oxo- is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is butanol dehydrogenase (BDH), which plays a crucial role in the conversion of butanal to butanol, using NAD(P)H as a cofactor . This interaction is essential for the biosynthesis of butanol, a compound with significant industrial applications.
Cellular Effects
Butanal, 2-oxo- has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of Butanal, 2-oxo- can alter the expression of genes involved in metabolic pathways, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of Butanal, 2-oxo- involves its interaction with various biomolecules. It binds to specific enzymes, leading to either inhibition or activation of these enzymes. For example, Butanal, 2-oxo- can inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and affecting the overall cellular metabolism . Additionally, it can induce changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Butanal, 2-oxo- can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Butanal, 2-oxo- can degrade over time, leading to a decrease in its efficacy and impact on cellular processes . Long-term exposure to this compound in in vitro or in vivo studies has revealed significant changes in cellular function, highlighting the importance of temporal effects in understanding its biochemical properties.
Dosage Effects in Animal Models
The effects of Butanal, 2-oxo- vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that there are threshold effects, where the impact of Butanal, 2-oxo- becomes significant only above a certain dosage . High doses of this compound can lead to cellular toxicity, highlighting the importance of dosage in understanding its biochemical effects.
Metabolic Pathways
Butanal, 2-oxo- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in its metabolism. For instance, it is a key intermediate in the butanol biosynthesis pathway, where it is converted to butanol by the enzyme butanol dehydrogenase (BDH) using NAD(P)H as a cofactor . This interaction is essential for the production of butanol, a compound with significant industrial applications.
Transport and Distribution
The transport and distribution of Butanal, 2-oxo- within cells and tissues are critical for its biochemical effects. It interacts with specific transporters and binding proteins that facilitate its movement within the cell. These interactions influence its localization and accumulation within different cellular compartments, thereby affecting its overall activity and function .
Subcellular Localization
Butanal, 2-oxo- is localized within specific subcellular compartments, which influences its activity and function. It may be directed to specific organelles or compartments through targeting signals or post-translational modifications. This subcellular localization is essential for its interaction with specific enzymes and biomolecules, thereby influencing its overall biochemical effects .
Eigenschaften
IUPAC Name |
2-oxobutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-2-4(6)3-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHQMRRVZJSKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075063 | |
| Record name | 2-Oxobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4417-81-6 | |
| Record name | Ethylglyoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004417816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYLGLYOXAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB2X1PT6J3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2r,3s,4s,5r,6s,11r,13s)-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-4-(methylamino)-3,4,5,6,11,12,13,14-octahydro-2h-2,6-epoxytetraceno[1,2-b]oxocine-9,16-dione](/img/structure/B1207736.png)
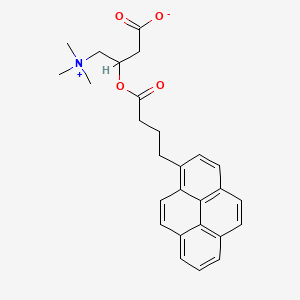
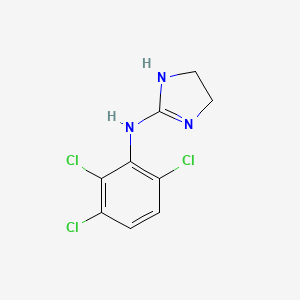
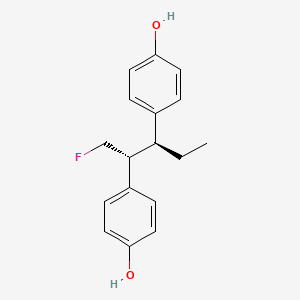



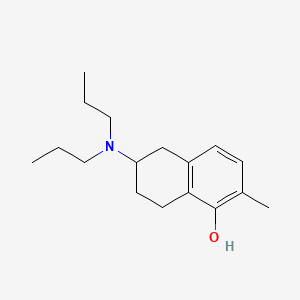
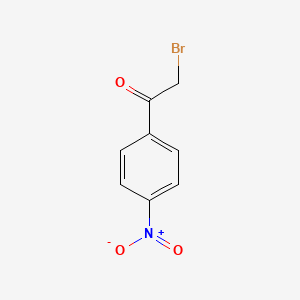

![N-benzyl-1,1-dioxo-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]thieno[3,4-d][1,2]thiazol-3-amine](/img/structure/B1207752.png)

